Benzenamine, 2-[(3-methylphenoxy)methyl]-
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Overview
Description
Benzenamine, 2-[(3-methylphenoxy)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group substituted with a 2-[(3-methylphenoxy)methyl]- group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(3-methylphenoxy)methyl]- typically involves the reaction of 2-chloromethylbenzenamine with 3-methylphenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the chloromethyl group of 2-chloromethylbenzenamine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloromethylbenzenamine, 3-methylphenol
Solvent: Anhydrous ethanol
Catalyst: Sodium hydroxide
Temperature: 60-70°C
Reaction Time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-[(3-methylphenoxy)methyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(3-methylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Brominated aromatic compounds
Scientific Research Applications
Benzenamine, 2-[(3-methylphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(3-methylphenoxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to the active site of an enzyme, altering its activity, or interacting with receptor sites to modulate cellular responses.
Comparison with Similar Compounds
Benzenamine, 2-[(3-methylphenoxy)methyl]- can be compared with other similar compounds, such as:
- Benzenamine, 3-methyl-
- Benzenamine, 2,3-dimethyl-
- Benzenamine, 4-methyl-
Uniqueness
The uniqueness of Benzenamine, 2-[(3-methylphenoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that other similar compounds may not be able to fulfill.
List of Similar Compounds
- Benzenamine, 3-methyl-
- Benzenamine, 2,3-dimethyl-
- Benzenamine, 4-methyl-
Properties
CAS No. |
1016509-14-0 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[(3-methylphenoxy)methyl]aniline |
InChI |
InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9H,10,15H2,1H3 |
InChI Key |
GHOVAXOTSMWGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=CC=C2N |
Origin of Product |
United States |
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